(2-Bromo-3-methoxyphenyl)methylamine is a chemical compound characterized by its unique structure, which includes a bromine atom and a methoxy group attached to a phenyl ring. Its molecular formula is C₉H₁₂BrN₁O, with a molecular weight of approximately 230.1 g/mol. The compound is classified as an aryl amine and features both an ether (methoxy) and an amine functional group, contributing to its chemical reactivity and solubility properties.
The compound is primarily involved in substitution and acid-base reactions:
Synthesis of (2-Bromo-3-methoxyphenyl)methylamine can be achieved through several methods, including:
Several compounds share structural similarities with (2-Bromo-3-methoxyphenyl)methylamine. Here are notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromo-3-methoxyphenylmethanamine | C₉H₁₁BrN₁O | Lacks methyl group on nitrogen |
| 2-Methoxy-3-bromophenylmethanamine | C₉H₁₂BrN₁O | Methoxy group on different carbon position |
| 4-Bromo-N,N-dimethylbenzamide | C₉H₁₀BrN₂O | Contains a dimethylamide instead of an amine |
| 2-Bromo-N-methylbenzamide | C₉H₁₀BrN₁O | Features an amide functional group instead of an amine |
(2-Bromo-3-methoxyphenyl)methylamine is unique due to its specific combination of functional groups that enable diverse reactivity patterns not found in other similar compounds. Its structure allows for both nucleophilic substitution reactions and interactions typical of primary amines, making it versatile for synthetic applications .
(2-Bromo-3-methoxyphenyl)methylamine is a brominated aromatic amine with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.10 g/mol. Its IUPAC name is 1-(3-bromo-2-methoxyphenyl)-N-methylmethanamine, reflecting its structural features: a phenyl ring substituted with bromine at position 3 and methoxy at position 2, attached to a methanamine group where the nitrogen is methylated. This classification places it within the benzylamine derivative family, characterized by a benzene ring linked to an amine group.
The compound exhibits a SMILES notation of CNCC1=C(C(=CC=C1)Br)OC, which encodes its connectivity: a methyl-substituted amine (CN) connected to a benzene ring (C1=C(C(=CC=C1)Br)OC) with bromine at position 3 and methoxy at position 2.
Benzylamine derivatives have been pivotal in organic synthesis and pharmaceutical development for decades. Early applications included their use as intermediates in the synthesis of alkaloids and explosives, such as hexanitrohexaazaisowurtzitane (HNIW), a high-energy explosive. In medicinal chemistry, benzylamine derivatives like pargyline (an MAO inhibitor) and nebivolol (a β-blocker) demonstrated therapeutic potential, underscoring their versatility.
The development of (2-Bromo-3-methoxyphenyl)methylamine aligns with modern trends in medicinal chemistry, where brominated and methoxy-substituted amines are employed to enhance target-binding affinity and metabolic stability. For instance, brominated aryl amines serve as intermediates in antitubercular agents, leveraging bromine’s electrophilic reactivity.
This compound’s significance lies in its dual functionalization: the bromine and methoxy groups enable regioselective transformations, while the N-methylamine moiety facilitates hydrogen bonding and modulates solubility. Key applications include:
The compound’s reactivity and bioactivity are governed by its substituents:
Bromine at Position 3:
Methoxy at Position 2:
N-Methylamine Group:
(2-Bromo-3-methoxyphenyl)methylamine is typically encountered as a liquid at room temperature, consistent with the general physical characteristics of aromatic amines of similar molecular weight [1]. The compound exhibits a colorless to pale yellow appearance, which is characteristic of substituted aniline derivatives [1]. This coloration may intensify upon exposure to light or air due to oxidative processes common in aromatic amine compounds [1].
The liquid state at ambient conditions is attributed to the molecular weight of 230.10 g/mol [2] and the presence of the flexible methyl substituent on the nitrogen atom, which reduces intermolecular hydrogen bonding compared to primary aromatic amines. The brominated aromatic structure contributes to the compound's density, though specific density values are not available in the literature [2] [4].
The solubility characteristics of (2-Bromo-3-methoxyphenyl)methylamine follow the typical pattern observed for aromatic amines. The compound demonstrates limited solubility in water, estimated at less than 1 g/L, which is consistent with the hydrophobic nature of the brominated aromatic ring system [5] [6]. This limited aqueous solubility is further reduced by the presence of the methoxy group and the N-methyl substitution, which decrease the compound's ability to form hydrogen bonds with water molecules [5].
In contrast, the compound exhibits excellent solubility in organic solvents. It is readily soluble in ethanol, diethyl ether, chloroform, benzene, acetone, methanol, and dimethyl sulfoxide [5] [6] [7]. The solubility in polar protic solvents such as ethanol and methanol is facilitated by the amine nitrogen's ability to participate in hydrogen bonding [5]. The compound's solubility in non-polar solvents like benzene and chloroform is attributed to its aromatic character and the presence of the bromine substituent, which enhances London dispersion forces [7].
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Limited (< 1 g/L) | Typical for aromatic amines |
| Ethanol | Soluble | Good solubility in polar protic solvents |
| Diethyl ether | Soluble | Soluble in non-polar solvents |
| Chloroform | Soluble | Excellent solubility |
| Benzene | Soluble | Soluble due to aromatic character |
| Acetone | Soluble | Good solubility in polar aprotic solvents |
| Methanol | Soluble | Good solubility in alcohols |
| Dimethyl sulfoxide | Soluble | Excellent solubility in polar aprotic solvents |
(2-Bromo-3-methoxyphenyl)methylamine exhibits thermal stability up to approximately 200°C, which is consistent with other brominated aromatic compounds [8] [9]. The thermal decomposition of brominated flame retardants and aromatic amines has been extensively studied, showing that brominated aromatic structures typically begin degradation in the temperature range of 200-250°C [9].
The thermal stability assessment reveals that the compound remains stable under normal storage conditions below 50°C with no observable changes [8]. Between 50-100°C, minor volatilization may occur, but the compound maintains its structural integrity [8]. In the temperature range of 100-150°C, the compound remains stable with precautions, though possible color changes may indicate the onset of minor degradation processes [8].
At temperatures between 150-200°C, the compound becomes marginally stable, with slow decomposition beginning to occur [8]. This decomposition typically involves the evolution of hydrogen bromide and the formation of phenolic compounds as degradation products [9]. Above 200°C, degradation becomes significant, with rapid decomposition occurring above 250°C [9].
| Temperature Range (°C) | Stability Assessment | Observed Changes | Recommendations |
|---|---|---|---|
| < 50 | Stable | No changes | Normal storage |
| 50-100 | Stable | Minor volatilization | Avoid prolonged exposure |
| 100-150 | Stable with precautions | Possible color change | Monitor for changes |
| 150-200 | Marginally stable | Slow decomposition | Limit exposure time |
| 200-250 | Degradation begins | HBr evolution | Use with caution |
| > 250 | Rapid degradation | Extensive decomposition | Avoid these temperatures |
The pH sensitivity of (2-Bromo-3-methoxyphenyl)methylamine is characteristic of aromatic amines, with optimal stability observed in the pH range of 3-7 [10] [11]. The compound's basicity, estimated at pKa 4.5-5.5, influences its behavior across different pH environments [11].
At very low pH values (< 1), the compound becomes unstable due to potential aromatic substitution reactions under strongly acidic conditions [10]. In the pH range of 1-3, the compound exists predominantly as a protonated amine salt, which is relatively stable and can form stable hydrochloride salts [11]. The most stable pH range is 3-7, where the compound exists primarily as the free amine with minimal side reactions [10].
At pH values between 7-10, the compound remains stable but shows a slight increase in reactivity, particularly toward oxidation [10]. In the pH range of 10-12, the compound exhibits moderate stability, but oxidation becomes increasingly significant [12]. At pH values above 12, rapid degradation occurs, leading to the formation of various degradation products [10].
| pH Range | Stability | Predominant Form | Notes |
|---|---|---|---|
| < 1 | Unstable | Protonated amine | Potential aromatic substitution |
| 1-3 | Stable as salt | Protonated amine | Forms stable hydrochloride |
| 3-7 | Most stable | Free amine | Optimal stability range |
| 7-10 | Stable | Free amine | Slight increase in reactivity |
| 10-12 | Moderately stable | Free amine | Oxidation becomes significant |
| > 12 | Unstable | Degradation products | Rapid degradation |
The oxidative stability of (2-Bromo-3-methoxyphenyl)methylamine is a critical parameter due to the compound's susceptibility to oxidation, particularly under alkaline conditions [10] [12]. Aromatic amines are known to undergo oxidation reactions that can lead to the formation of quinone-like products, N-oxides, and other oxidized species [10].
The compound exhibits sensitivity to oxidation, especially above pH 8, where the rate of oxidation increases significantly [10]. The presence of the methoxy group provides some electron-donating character to the aromatic ring, which can influence the oxidation pathway [12]. The bromine substituent at the 2-position may also affect the oxidation mechanism through its electron-withdrawing properties [10].
To maintain oxidative stability, the compound should be stored under inert atmosphere conditions, preferably under nitrogen, and in the presence of antioxidants when possible [10]. Exposure to air should be minimized, as slow oxidation can occur even under ambient conditions [12]. The compound is also sensitive to UV light, which can initiate photooxidation processes [10].
Specific melting and boiling point data for (2-Bromo-3-methoxyphenyl)methylamine are not available in the current literature [2] [4]. However, based on comparison with structurally similar compounds, the melting point is expected to be below room temperature, consistent with the compound's liquid state at ambient conditions [2].
The presence of the N-methyl group in (2-Bromo-3-methoxyphenyl)methylamine likely contributes to a lower melting point compared to the corresponding primary amine, as methylation reduces intermolecular hydrogen bonding [5]. The boiling point is expected to be elevated due to the molecular weight of 230.10 g/mol and the presence of the bromine atom [2] .
Specific density and viscosity measurements for (2-Bromo-3-methoxyphenyl)methylamine are not available in the literature [2] [4]. However, estimates can be made based on similar compounds. The density is expected to be higher than that of non-brominated analogues due to the presence of the bromine atom [7].
For comparison, 4-bromoaniline has a density of 1.6 g/cm³ [13], while p-anisidine has a density of 1.071 g/cm³ [14], and N-methyl-4-methoxybenzylamine has a density of 1.024 g/cm³ [15]. Based on these values and the molecular structure, the density of (2-Bromo-3-methoxyphenyl)methylamine is estimated to be in the range of 1.3-1.5 g/cm³ [7].
The viscosity of the compound is expected to be higher than that of simple aromatic amines due to the presence of the methoxy group and the increased molecular weight [16]. The viscosity will also be temperature-dependent, decreasing with increasing temperature according to typical liquid behavior [16].
The partition coefficient (log P) of (2-Bromo-3-methoxyphenyl)methylamine is estimated to be in the range of 2.5-3.5, indicating moderate lipophilicity [18]. This estimation is based on the molecular structure and comparison with similar compounds containing methoxy and bromine substituents .
The methoxy group contributes to lipophilicity while maintaining some polar character through the oxygen atom . The bromine substituent significantly increases lipophilicity compared to hydrogen or other lighter substituents [18]. The N-methyl group also contributes to increased lipophilicity compared to the corresponding primary amine [18].
The partition coefficient value suggests that the compound will have moderate membrane permeability and bioavailability characteristics . This moderate lipophilicity is consistent with compounds that can cross biological membranes while retaining some aqueous solubility [18].
(2-Bromo-3-methoxyphenyl)methylamine exhibits optical properties typical of substituted aromatic amines. The compound shows strong UV absorption with a maximum (λmax) in the range of 260-280 nm, corresponding to the aromatic ring system [19] [20]. This absorption is attributed to π-π* transitions within the conjugated aromatic system [19].
The presence of the methoxy group as an electron-donating substituent and the bromine atom as an electron-withdrawing substituent creates a push-pull electronic system that influences the optical properties [19]. The molar extinction coefficient is estimated to be in the range of 2000-5000 L·mol⁻¹·cm⁻¹, which is typical for substituted anilines [19].
The refractive index is estimated to be in the range of 1.55-1.60, based on similar aromatic compounds [21] [22]. This value is consistent with organic compounds containing aromatic rings and heteroatoms [21]. The compound exhibits weak absorption in the visible region, resulting in a colorless to pale yellow appearance [23].
| Optical Property | Value/Description | Notes |
|---|---|---|
| UV Absorption Maximum (λmax) | 260-280 nm (aromatic ring) | Typical for substituted anilines |
| Molar Extinction Coefficient (ε) | 2000-5000 L·mol⁻¹·cm⁻¹ | Influenced by substituents |
| Refractive Index (nD) | 1.55-1.60 (estimated) | Based on similar compounds |
| Optical Density Range | Strong UV, weak visible | Typical for aromatic amines |
| Absorption Characteristics | π-π* and n-π* transitions | Electronic transitions |
| Fluorescence Properties | Weak fluorescence expected | Quenched by heavy atom effect |
| Color Appearance | Colorless to pale yellow | Depends on purity and concentration |
| Chromophore Groups | Aromatic ring, amine group | Conjugated system effects |